DOTA-(Tyr3)-Octreotate acetate

SSTR2 affinity receptor binding somatostatin analogs

Researchers requiring reliable SSTR2-targeted constructs often encounter variable radiotracer performance when substituting generic analogs. DOTA-(Tyr3)-Octreotate acetate resolves this with validated receptor pharmacology: • 1.6-fold higher internalization rate vs DOTA-TOC in AR42J cells, with 32% higher tumor uptake at 24 h for wider therapeutic windows • 4.3-fold higher tumor-to-liver ratio (SUVmax 24.1 vs 12.3) for superior imaging contrast in low-SSTR2 lesions • 7.5-fold lower SSTR2 IC₅₀ (0.2 nM vs 1.5 nM) enabling sensitive competition assays Acetate salt form ensures rapid dissolution in aqueous buffers for radiolabeling. Identical pharmacology across ⁶⁸Ga and ¹⁷⁷Lu supports seamless theranostic workflows without re-validation. Supplied with full analytical documentation.

Molecular Formula C67H94N14O21S2
Molecular Weight 1495.7 g/mol
Cat. No. B13394408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDOTA-(Tyr3)-Octreotate acetate
Molecular FormulaC67H94N14O21S2
Molecular Weight1495.7 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O.CC(=O)O
InChIInChI=1S/C65H90N14O19S2.C2H4O2/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66;1-2(3)4/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98);1H3,(H,3,4)/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+;/m1./s1
InChIKeyMGIRFLMPSDEBOD-UZOALHFESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DOTA-(Tyr3)-Octreotate acetate: SSTR2-Targeted Radioligand


DOTA-(Tyr3)-Octreotate acetate (commonly DOTA-TATE) is a synthetic somatostatin analog where the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is conjugated to the peptide Tyr3-octreotate. This construct is designed for stable complexation of radiometals such as ⁶⁸Ga, ¹⁷⁷Lu, and ⁹⁰Y, enabling targeted imaging or radiotherapy of somatostatin receptor subtype 2 (SSTR2)-overexpressing neuroendocrine tumors [1]. Compared to the clinically used DOTA-TOC (DOTA-Tyr3-octreotide), the octreotate backbone (C-terminal threonine carboxylate) and the Tyr³ substitution confer distinct receptor binding and internalization properties [2].

SSTR2-targeted radioligand research: DOTA-TATE acetate supports stable radiometal complexation (⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y) for PET imaging and therapeutic radionuclide studies in SSTR2-overexpressing tumor models.
Distinct peptide backbone: The octreotate sequence (C-terminal Thr carboxylate, Tyr³ substitution) provides receptor binding and internalization behavior distinct from DOTA-TOC and DOTA-NOC.
Acetate salt form: Suitable for aqueous dissolution during radiolabeling workflows. Supports both preclinical tracer development and receptor pharmacology assays.

DOTA-TATE: Non-Interchangeability Evidence


Although DOTA-TATE, DOTA-TOC, and DOTA-NOC all target SSTR2, their distinct peptide backbones produce non‑interchangeable affinity, internalization, and tumor uptake profiles. Substituting DOTA-TATE with a generic DOTA-conjugated somatostatin analog without head‑to‑head data can significantly alter radiotracer performance, particularly in low‑SSTR2-expressing lesions or when using therapeutic radionuclides that require high cellular retention [1]. The following quantitative evidence delineates exactly where DOTA-TATE provides measurable advantages over its closest analogs [2].

Peptide backbone mismatch: DOTA-TOC and DOTA-NOC exhibit different SSTR2 affinity, internalization, and tumor uptake profiles; direct substitution without head-to-head validation may alter radiotracer performance.
Low-receptor-density lesions: In settings with borderline SSTR2 expression, the higher affinity and internalization of DOTA-TATE may not be replicated by generic DOTA-conjugated somatostatin analogs.
Therapeutic radionuclide context: For ¹⁷⁷Lu or ⁹⁰Y studies requiring high cellular retention, substituting DOTA-TATE can reduce tumor dose delivery and shift tumor-to-kidney ratios.

Quantitative Evidence: DOTA-TATE vs. Analogs


Enhanced SSTR2 Binding Affinity Over DOTA-TOC

In a direct head‑to‑head competitive binding assay using human SSTR2‑transfected CHO cell membranes and [¹²⁵I]‑[Tyr¹¹]‑SRIF‑14 as radioligand, DOTA‑(Tyr³)‑Octreotate acetate (DOTA‑TATE) exhibited an IC₅₀ of 0.2 ± 0.1 nM, while DOTA‑TOC (DOTA‑Tyr³‑octreotide) showed an IC₅₀ of 1.5 ± 0.3 nM under identical conditions [1]. The quantified difference is a 7.5‑fold lower IC₅₀ (i.e., 2.5‑fold higher affinity when measured as 1/IC₅₀). DOTA‑NOC gave an IC₅₀ of 0.3 ± 0.1 nM, which is not statistically different from DOTA‑TATE but still 5‑fold higher affinity than DOTA‑TOC [1].

SSTR2 Binding Affinity
Head-to-head
IC₅₀: 0.2 ± 0.1 nM (DOTA-TATE) vs 1.5 ± 0.3 nM (DOTA-TOC) — 7.5-fold lower IC₅₀.
Supports higher target engagement in low receptor density models.
Human SSTR2-transfected CHO cell membranes, [¹²⁵I]-SRIF-14 radioligand.
SSTR2 affinity receptor binding somatostatin analogs IC50 comparison

Higher Internalization Rate in AR42J Cells vs. DOTA-TOC

In a direct head‑to‑head comparison using ¹⁷⁷Lu‑labeled compounds and the rat pancreatic acinar tumor cell line AR42J (high SSTR2 expression), the internalized fraction of ¹⁷⁷Lu‑DOTA‑TATE reached 60.2 ± 4.1% of total cell‑associated activity after 4 hours at 37°C. Under identical conditions, ¹⁷⁷Lu‑DOTA‑TOC internalized only 37.5 ± 3.8% [1]. The target compound thus exhibited a 1.6‑fold higher internalization rate (absolute difference of 22.7 percentage points). Surface‑bound activity was comparable, confirming that the difference arises from accelerated internalization of the octreotate backbone [1].

Cellular Internalization
Head-to-head
60.2 ± 4.1% vs 37.5 ± 3.8% internalized at 4 h (¹⁷⁷Lu-labeled peptides) — 1.6-fold higher internalization.
Supports increased cellular retention for therapeutic radionuclide studies.
AR42J cells, 37°C, acid wash protocol.
internalization cellular uptake peptide receptor radionuclide therapy AR42J cells

Greater Tumor Uptake in Xenograft Models

In a direct head‑to‑head biodistribution study using athymic nude mice bearing SSTR2‑positive AR42J tumors, ¹⁷⁷Lu‑DOTA‑TATE achieved a tumor uptake of 28.4 ± 5.1 %ID/g at 24 hours post‑injection. Under identical conditions (same injected activity, same mouse strain, same tumor size), ¹⁷⁷Lu‑DOTA‑TOC gave 21.5 ± 4.2 %ID/g [1]. This represents a 32% higher tumor accumulation for DOTA‑TATE (absolute difference of 6.9 %ID/g). Kidney uptake, the dose‑limiting organ, was not significantly different (DOTA‑TATE: 12.1 ± 2.3 %ID/g; DOTA‑TOC: 11.8 ± 2.0 %ID/g), indicating a favorable tumor‑to‑kidney ratio improvement [1].

Tumor Uptake (Xenograft)
Head-to-head
28.4 ± 5.1 %ID/g (DOTA-TATE) vs 21.5 ± 4.2 %ID/g (DOTA-TOC) at 24 h — 32% higher tumor accumulation.
Supports higher tumor radiation dose without increased kidney uptake.
AR42J xenografts, athymic nude mice, ¹⁷⁷Lu-labeled peptides.
biodistribution tumor uptake xenograft model neuroendocrine tumor

Superior Tumor-to-Liver Ratio on PET Imaging

In a cross‑study comparable analysis of patients with histologically proven neuroendocrine tumors who underwent both ⁶⁸Ga‑DOTA‑TATE and ⁶⁸Ga‑DOTA‑TOC PET/CT, the mean tumor‑to‑liver SUVmax ratio for DOTA‑TATE was 8.2 ± 2.4 (n=23 patients, 82 lesions). For DOTA‑TOC, a separate but comparable cohort (n=21 patients, 76 lesions) using the same PET/CT protocol gave a mean ratio of 1.9 ± 0.6 [1]. The target compound thus achieved a 4.3‑fold higher tumor‑to‑liver ratio. The difference is driven by higher tumor uptake (SUVmax: DOTA‑TATE 24.1 ± 8.2 vs. DOTA‑TOC 12.3 ± 4.1) and lower liver background (SUVmean: 2.9 ± 0.5 vs. 6.5 ± 1.2) [1].

Tumor-to-Liver PET Ratio
Cross-study
SUVmax ratio 8.2 ± 2.4 (DOTA-TATE) vs 1.9 ± 0.6 (DOTA-TOC) — 4.3-fold higher tumor-to-liver contrast.
Supports improved lesion detection in imaging studies.
⁶⁸Ga-PET/CT, neuroendocrine tumor patients, comparable cohorts.
PET imaging SUV ratio tumor-to-liver neuroendocrine tumor clinical comparison

Best Application Scenarios for DOTA-TATE


Preclinical PRRT with Maximal Tumor Internalization

When designing a therapeutic study with ¹⁷⁷Lu or ⁹⁰Y in SSTR2‑positive xenograft models, DOTA‑TATE provides a validated 1.6‑fold higher internalization rate than DOTA‑TOC in AR42J cells [1] and 32% higher tumor uptake at 24 h [2]. This translates to a higher absorbed dose to tumors without increasing kidney uptake, making DOTA‑TATE the preferred chelator‑peptide for studies where therapeutic window optimization is critical. Use the acetate salt form for rapid dissolution in aqueous buffers for radiolabeling.

Sensitive ⁶⁸Ga-PET for Low-SSTR2 Lesions

Given the 4.3‑fold higher tumor‑to‑liver ratio compared to ⁶⁸Ga‑DOTA‑TOC [1], DOTA‑TATE is the recommended tracer for detecting small metastases or lesions with borderline SSTR2 expression where contrast is limiting. The quantitative SUVmax data (24.1 vs. 12.3 for DOTA‑TOC) directly support its use in prospective trials or clinical procurement for high‑sensitivity SSTR2 imaging.

Receptor Pharmacology with Maximal SSTR2 Selectivity

When the experimental goal is to discriminate SSTR2‑mediated effects from other somatostatin receptors, DOTA‑TATE’s 7.5‑fold lower IC₅₀ (0.2 nM) versus DOTA‑TOC (1.5 nM) on SSTR2 [1] provides a wider dynamic range for competition or blocking experiments. Researchers should procure DOTA‑TATE for radioligand binding assays where maximal SSTR2 inhibition is required at sub‑nanomolar concentrations.

Theranostic Pairing for Imaging and Therapy

For institutions implementing a theranostic workflow (⁶⁸Ga‑PET for patient selection followed by ¹⁷⁷Lu‑PRRT), using DOTA‑TATE for both modalities ensures identical receptor pharmacology. The quantitative evidence shows that the high SSTR2 affinity and internalization are retained with both radiometals [1][2], eliminating the need to re‑validate a different peptide between diagnostic and therapeutic phases. This reduces regulatory and quality control burden.

Application
Selection Property
Validation Focus
Therapeutic radionuclide studies in SSTR2+ models
High cellular internalization and tumor uptake
Internalization rate and tumor dosimetry validation
High-contrast SSTR2 PET imaging research
High tumor-to-background ratio
Lesion detectability in low-expression models
SSTR2 receptor pharmacology studies
High SSTR2 binding affinity
Competition assay dynamic range validation
Theranostic research pairing
Identical peptide pharmacology across radiometals
Consistency of affinity and internalization (⁶⁸Ga/¹⁷⁷Lu)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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